2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties. This compound is a derivative of indane-1,3-dione, which is known for its versatility and wide range of applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-acetylphenylamine under specific conditions. One common synthetic route is the Knoevenagel condensation reaction, where the active methylene group of indane-1,3-dione reacts with the aldehyde group of 4-acetylphenylamine in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amino group, forming new derivatives.
Scientific Research Applications
2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger anti-inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and photopolymerization.
Indanone: Known for its use in the design of biologically active compounds, such as Donepezil for Alzheimer’s disease and Indinavir for AIDS.
4-Acetylphenylamine: A precursor used in the synthesis of various organic compounds and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which combines the properties of both indane-1,3-dione and 4-acetylphenylamine, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOLTVUEXMTCDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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